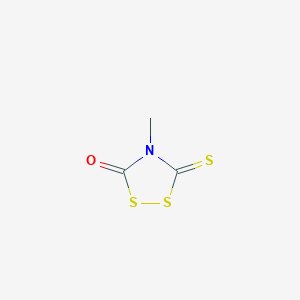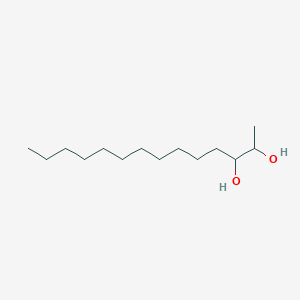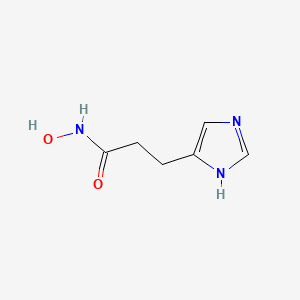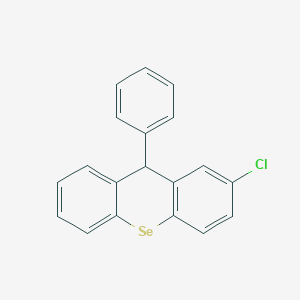
2-Chloro-9-phenyl-9H-selenoxanthene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-9-phenyl-9H-selenoxanthene is an organoselenium compound characterized by the presence of a chlorine atom and a phenyl group attached to a selenoxanthene core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-9-phenyl-9H-selenoxanthene typically involves the reaction of 9-phenyl-9H-selenoxanthene with a chlorinating agent. One common method is the reaction with N-chlorosuccinimide (NCS) under controlled conditions. The reaction is usually carried out in an inert solvent such as chloroform or dichloromethane at room temperature, leading to the substitution of a hydrogen atom with a chlorine atom on the selenoxanthene ring .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-9-phenyl-9H-selenoxanthene can undergo various chemical reactions, including:
Oxidation: The selenium atom in the selenoxanthene ring can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenides.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be used in substitution reactions.
Major Products Formed:
Oxidation: Selenoxides or selenones.
Reduction: Selenides.
Substitution: Various substituted selenoxanthenes depending on the nucleophile used.
Scientific Research Applications
2-Chloro-9-phenyl-9H-selenoxanthene has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organoselenium compounds and as a reagent in organic synthesis.
Biology: The compound’s potential antioxidant properties are being explored for biological applications.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent due to its unique chemical properties.
Industry: It may be used in the development of materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-Chloro-9-phenyl-9H-selenoxanthene involves its interaction with various molecular targets. The selenium atom can participate in redox reactions, influencing cellular oxidative stress pathways. The compound may also interact with specific enzymes or proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
9-Phenyl-9H-selenoxanthene: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
9-Chloro-9-phenylxanthene: Contains oxygen instead of selenium, leading to different chemical properties and reactivity
Uniqueness: Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound for research and industrial applications .
Properties
CAS No. |
88048-91-3 |
|---|---|
Molecular Formula |
C19H13ClSe |
Molecular Weight |
355.7 g/mol |
IUPAC Name |
2-chloro-9-phenyl-9H-selenoxanthene |
InChI |
InChI=1S/C19H13ClSe/c20-14-10-11-18-16(12-14)19(13-6-2-1-3-7-13)15-8-4-5-9-17(15)21-18/h1-12,19H |
InChI Key |
ZSWDISZZUHDHLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=CC=CC=C3[Se]C4=C2C=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


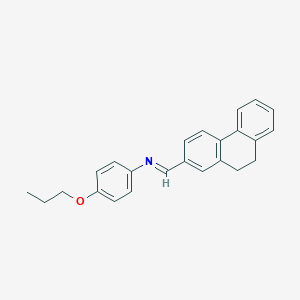
![3-Phenyl-5-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole](/img/structure/B14378120.png)
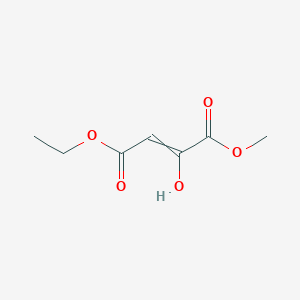
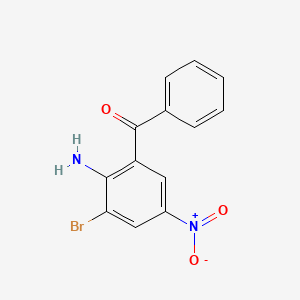
![[(1,1,3,3-Tetramethyl-1,3-dihydro-2H-isoindol-2-yl)oxy]acetonitrile](/img/structure/B14378141.png)
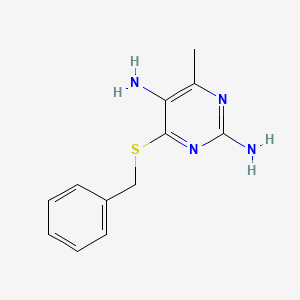

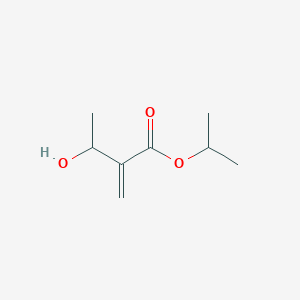
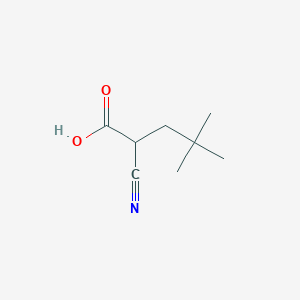
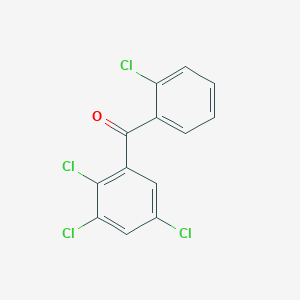
![4-[4-(Acetyloxy)-6-oxo-3,6-dihydro-2H-pyran-2-yl]phenyl acetate](/img/structure/B14378165.png)
